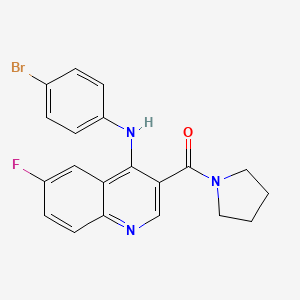

(4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a bromophenyl group, an amino group, a fluoroquinolin group, and a pyrrolidinyl methanone group. These groups could potentially contribute to the compound’s reactivity and biological activity .

Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The bromophenyl and fluoroquinolin groups are aromatic, which could contribute to the compound’s stability. The pyrrolidinyl group is a five-membered ring with one nitrogen atom, which could influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For example, the amino group could participate in acid-base reactions, the bromophenyl group could undergo electrophilic aromatic substitution, and the carbonyl group in the methanone could undergo nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino group and the carbonyl group could influence the compound’s solubility .Applications De Recherche Scientifique

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a specialty product for proteomics research applications, aiding in the identification and quantification of proteins, understanding their functions, and determining their interaction networks within cells .

Pharmacokinetics

The compound’s physicochemical properties suggest high gastrointestinal absorption and blood-brain barrier permeability. It is not a substrate for P-glycoprotein, which means it may have a lower likelihood of being expelled from the brain or other tissues, enhancing its potential as a central nervous system-active drug .

Drug Discovery

Due to its inhibitory action on cytochrome P450 1A2, this molecule could be a valuable tool in drug discovery, particularly in the development of drugs that require specific metabolic profiles. Its interaction with this enzyme can help in understanding drug metabolism and optimizing pharmacokinetic properties .

Chemical Synthesis

The compound can serve as a building block in chemical synthesis, especially in the creation of complex molecules. Its bromine atom can undergo various organic reactions, making it a versatile reagent for constructing new chemical entities .

Medicinal Chemistry

In medicinal chemistry, this compound’s structural features, such as the pyrrolidine ring and the quinolinyl moiety, are often found in molecules with biological activity. It could be used to synthesize new compounds with potential therapeutic effects .

Lead Compound Optimization

The compound’s properties, like its moderate lipophilicity and synthetic accessibility, make it a good candidate for lead optimization in drug development. It can be modified to improve its drug-like characteristics and evaluated for efficacy and safety in biological systems .

Neuropharmacology

Given its potential to cross the blood-brain barrier, this compound could be explored for neuropharmacological applications. It might be used to develop treatments for neurological disorders by targeting brain-specific pathways or receptors .

Safety and Toxicology

The safety profile of this compound, indicated by its hazard statements and precautionary measures, is essential for its handling and use in laboratory settings. Understanding its toxicological impact is crucial for developing safe and effective drugs .

Mécanisme D'action

Target of action

The exact targets of this compound are unknown. Compounds containing quinoline, bromophenyl, and pyrrolidine rings have been found to interact with various biological targets, including enzymes, receptors, and ion channels .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Quinoline derivatives, for example, have been found to interfere with various biochemical pathways, including those involved in inflammation and cell proliferation .

Propriétés

IUPAC Name |

[4-(4-bromoanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrFN3O/c21-13-3-6-15(7-4-13)24-19-16-11-14(22)5-8-18(16)23-12-17(19)20(26)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJOATVCXVTLNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2974883.png)

![5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2974888.png)

![3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2974892.png)

![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2974896.png)

![N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2974897.png)

![(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2974899.png)

![N-tert-butyl-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2974900.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2974902.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide](/img/structure/B2974903.png)

![N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B2974905.png)